molecular formula C6H12N2O B174893 N-methylpyrrolidine-2-carboxamide CAS No. 137693-34-6

N-methylpyrrolidine-2-carboxamide

Cat. No. B174893
CAS RN: 137693-34-6
M. Wt: 128.17 g/mol
InChI Key: URHXQSTYLJNJMT-UHFFFAOYSA-N
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Description

N-methylpyrrolidine-2-carboxamide is a chemical compound with the empirical formula C6H12N2O . It has a molecular weight of 128.17 g/mol . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of N-methylpyrrolidine-2-carboxamide can be represented by the SMILES string CNC(C1CCCN1)=O . The InChI representation is 1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9) .


Physical And Chemical Properties Analysis

N-methylpyrrolidine-2-carboxamide has a molecular weight of 128.17 g/mol . It has 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass are 128.094963011 g/mol . The topological polar surface area is 41.1 Ų .

Safety and Hazards

N-methylpyrrolidine-2-carboxamide is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the precautionary statements P301 + P312 + P330 .

Future Directions

While specific future directions for N-methylpyrrolidine-2-carboxamide are not mentioned in the literature, the use of pyrrolidine derivatives in drug discovery is a promising area of research . The stereogenicity of the pyrrolidine ring allows for the design of new compounds with different biological profiles .

properties

IUPAC Name

N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHXQSTYLJNJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrrolidine-2-carboxamide

CAS RN

137693-34-6
Record name N-methylpyrrolidine-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-methylpyrrolidine-2-carboxamide and what makes it useful in chemical reactions?

A1: N-Methylpyrrolidine-2-carboxamide (Pro-NHMe) is an organic compound that acts as a ligand in various metal-catalyzed reactions. [, , , ] It's particularly effective in copper-catalyzed reactions due to its ability to coordinate with copper ions, influencing the reactivity and selectivity of the catalyst. [, , , ]

Q2: Can you provide some specific examples of reactions where N-methylpyrrolidine-2-carboxamide is used as a ligand?

A2: N-Methylpyrrolidine-2-carboxamide has demonstrated its versatility in several copper-catalyzed reactions:

  • O-Arylation: It enables the efficient coupling of various phenols with aryl halides to form diaryl ethers. []
  • P-Arylation: It facilitates the coupling of 2-haloacetanilides with phosphine oxides and phosphites, leading to the formation of P-arylated products. [] This reaction is noteworthy as it proceeds efficiently at relatively low temperatures (45-55°C). []
  • Sonogashira Cross-Coupling: It enables the palladium-free coupling of o-iodoacetanilide derivatives with alkynes at room temperature, affording the corresponding coupling products in good to excellent yields. []

Q3: Have any computational studies been conducted to understand how N-methylpyrrolidine-2-carboxamide functions as a ligand in these reactions?

A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the role of N-methylpyrrolidine-2-carboxamide in copper-catalyzed arylation reactions. [] These studies have shed light on the reaction mechanisms and the influence of different ligands, including N-methylpyrrolidine-2-carboxamide and N,N′-dimethylethylenediamine (DMEDA), on the overall reaction barriers. [] For instance, research has revealed that the acidity of the C–H bond being cleaved plays a role in determining whether the reaction proceeds through a neutral or anionic mechanism, with certain substrates favoring one pathway over the other. []

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